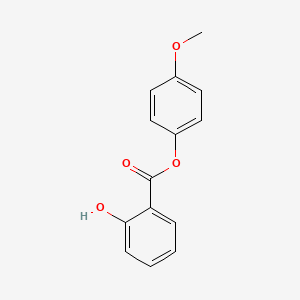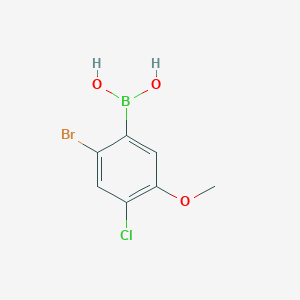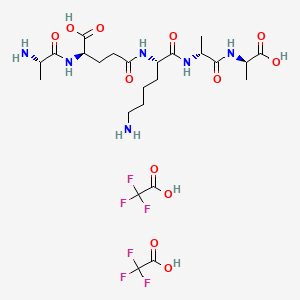![molecular formula C36H33NO B14081038 {2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol CAS No. 10126-20-2](/img/structure/B14081038.png)
{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a dimethylamino functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core benzenemethanol structure through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Addition of Diphenylethenyl Groups: The diphenylethenyl groups are added through a Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The benzenemethanol group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzenemethanol derivative with reduced functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Reduced benzenemethanol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparación Con Compuestos Similares
- Benzenemethanol, α,α-dimethyl-
- Benzenemethanol, 2-methyl-
- Benzenemethanol, α-methyl-
Comparison:
- Structural Differences: The presence of additional phenyl and dimethylamino groups in Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- distinguishes it from simpler benzenemethanol derivatives.
- Reactivity: The unique functional groups in this compound confer distinct reactivity patterns compared to its simpler analogs.
- Applications: While simpler benzenemethanol derivatives are used in basic organic synthesis, the more complex structure of this compound allows for specialized applications in advanced research and industry.
This detailed article provides a comprehensive overview of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
10126-20-2 |
|---|---|
Fórmula molecular |
C36H33NO |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
[2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C36H33NO/c1-37(2)27-34-30(26-33(28-16-7-3-8-17-28)29-18-9-4-10-19-29)20-15-25-35(34)36(38,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-26,38H,27H2,1-2H3 |
Clave InChI |
FKYGXOGBCVVTBD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)

![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)



![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)



![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)

